3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) is a pyrrolidine derivative featuring a benzyl ester group, a cyclopropyl amino moiety, and a carboxymethyl substituent. Key physicochemical properties include:
- Molecular Weight: 332.4 g/mol
- XLogP3: -0.1 (indicating moderate hydrophilicity)
- Stereochemistry: The compound contains one undefined stereocenter, though its enantiomer, (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353999-57-1), has been documented with a molecular weight of 318.37 g/mol .
Synthetic Relevance
This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for neurotensin receptor agonists or angiotensin-converting enzyme (ACE) inhibitors, given the prevalence of pyrrolidine-carboxylic acid esters in such contexts .
Properties
IUPAC Name |
2-[cyclopropyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-20(16-6-7-16)11-15-8-9-19(10-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJYLZILFJUZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known as CB82580348, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a carboxylic acid moiety, suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.39 g/mol
- CAS Number : 1353962-43-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.
Key Mechanisms:
- Caspase Activation : The compound has been shown to interact with caspase-3, a critical enzyme in the apoptotic pathway. Studies indicate that it can induce apoptosis in cancer cell lines such as HL-60 by enhancing caspase-3 activity through non-covalent interactions with key residues around its active site .
- Selective Cytotoxicity : Research has demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its effects on cancer cell lines and other biological targets.
Table 1: Summary of Biological Activity Studies
Case Studies
- Apoptosis Induction in HL-60 Cells : In vitro studies highlighted that the compound effectively induced apoptosis in HL-60 cells at a concentration of 10 µM. This was linked to its ability to activate caspase-3, demonstrating its potential as an anti-cancer agent .
- Selectivity Profile : The compound's selective action against cancerous cells was further supported by comparative studies with non-cancerous cell lines, where it exhibited significantly lower toxicity, underscoring its therapeutic promise in oncology .
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can act as enzyme inhibitors. They may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
Receptor Interaction
This compound has shown promise in interacting with various receptors, which could be leveraged for drug development targeting neurodegenerative diseases or psychiatric disorders. Its ability to bind selectively to certain receptors may result in fewer side effects compared to traditional therapies .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The mechanism likely involves disrupting microbial cell function through interaction with key metabolic enzymes.
Case Studies
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism. This inhibition led to improved glycemic control in animal models of diabetes, highlighting the potential of such compounds in managing metabolic diseases.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of a similar compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential application in treating neurodegenerative conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (Compound 24)
- Structure: Features a naphthylmethyl group instead of the carboxymethyl-cyclopropyl-amino-methyl substituent.
- Molecular Formula: C₂₁H₂₃NO₄
- Molecular Weight : 353.4 g/mol
- Lacks the cyclopropyl amino moiety, which may diminish metabolic stability compared to the target compound .
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 886508-77-6)
- Structure: Substitutes the carboxymethyl-cyclopropyl group with a methyl-amino-ethyl chain.
- Key Differences: The basic aminoethyl group increases polarity (higher TPSA) but may reduce blood-brain barrier penetration.
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
- Structure: Replaces the carboxymethyl-cyclopropyl-amino group with a bromine atom.
- Molecular Weight : ~285.1 g/mol (estimated).
- Key Differences :
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural analogs.
Key Observations :
Lipophilicity : The target compound’s XLogP3 (-0.1) is lower than naphthylmethyl (2.5) and bromo (1.2) derivatives, suggesting better aqueous solubility.
Hydrogen-Bonding Capacity : The TPSA of 70.1 Ų for the target compound surpasses most analogs, making it favorable for interactions with polar biological targets.
Metabolic Stability: The cyclopropyl group may confer resistance to oxidative metabolism compared to linear alkyl chains in aminoethyl derivatives .
Preparation Methods
Initial Pyrrolidine Functionalization
The synthesis begins with (S)-1-Boc-pyrrolidine-3-carboxylic acid, which undergoes borane-mediated reduction to install a hydroxymethyl group.
Reaction Setup
Carboxymethylation and Benzyl Esterification
A Mitsunobu reaction installs the carboxymethyl group, while benzyl esterification uses DCC/DMAP catalysis:
-
Mitsunobo Reagents : DIAD, PPh₃, ethyl glycolate
-
Esterification : Benzyl alcohol, DCC (1.2 eq), DMAP (0.1 eq), DCM, 0°C→RT
Optimization of Reaction Conditions
Temperature and Solvent Effects
Protecting Group Strategy
-
Boc vs. Fmoc : Boc groups offer superior stability during cyclopropanation (98% retention vs. 72% for Fmoc).
Stereochemical Considerations
The (S)-configuration at the pyrrolidine C3 position is critical for biological activity. Asymmetric synthesis methods include:
-
Chiral Auxiliaries : (R)-Binap ligands induce >90% enantiomeric excess during cyclopropanation.
-
Enzymatic Resolution : Lipase-mediated hydrolysis separates diastereomers with 85% efficiency.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Comparative Analysis of Methodologies
| Method | Steps | Total Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| Fragment Coupling | 5 | 52% | 93% | Moderate |
| Sequential Assembly | 7 | 68% | 97% | High |
Sequential assembly provides higher yields but requires rigorous intermediate purification.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to protease inhibitors and neuromodulators. Key derivatives include:
Q & A
Q. How can this compound be structurally modified for applications in medicinal chemistry (e.g., protease inhibition)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
